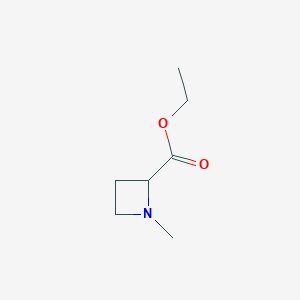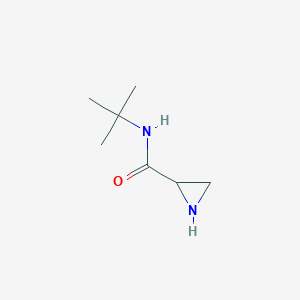
Ethyl 1-methyl-2-azetidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methylazetidine-2-carboxylate is a heterocyclic compound with the molecular formula C7H13NO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylazetidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via esterification, yielding the desired ethyl ester.
Another method involves the cyclization of N-methyl-2-aminoethyl acetate under acidic conditions. This reaction forms the azetidine ring, followed by esterification to produce ethyl 1-methylazetidine-2-carboxylate.
Industrial Production Methods
Industrial production of ethyl 1-methylazetidine-2-carboxylate typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Ethyl 1-methylazetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-methylazetidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The azetidine ring can undergo ring-opening reactions, which can be crucial for its biological activity. The ester group can also participate in hydrolysis reactions, releasing the active carboxylic acid.
Comparison with Similar Compounds
Ethyl 1-methylazetidine-2-carboxylate can be compared with other azetidine derivatives such as:
1-methylazetidine-2-carboxylic acid: Lacks the ethyl ester group, leading to different reactivity and applications.
Ethyl azetidine-2-carboxylate: Lacks the methyl group on the nitrogen atom, affecting its chemical properties and biological activity.
N-methylazetidine: A simpler structure without the carboxylate group, used in different chemical contexts.
Properties
IUPAC Name |
ethyl 1-methylazetidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-10-7(9)6-4-5-8(6)2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBULRTGDECWCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338687 |
Source


|
| Record name | Ethyl 1-methyl-2-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42364-44-3 |
Source


|
| Record name | Ethyl 1-methyl-2-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922349.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)
![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)


![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)





![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)

